2-Ethoxy-4-methyl-1-nitrobenzene
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Overview
Description
2-Ethoxy-4-methyl-1-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group (-OCH2CH3), a methyl group (-CH3), and a nitro group (-NO2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-ethoxy-4-methylbenzene (ethyl-p-toluidine) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Reduction: 2-Ethoxy-4-methyl-1-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-methyl-1-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. For instance, when reduced to its amino derivative, it can interact with biological molecules through hydrogen bonding and other interactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1-nitrobenzene: Lacks the methyl group, which affects its reactivity and physical properties.
4-Methyl-1-nitrobenzene: Lacks the ethoxy group, leading to different chemical behavior.
2-Methoxy-4-methyl-1-nitrobenzene: Has a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
Uniqueness
2-Ethoxy-4-methyl-1-nitrobenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
102871-93-2 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-ethoxy-4-methyl-1-nitrobenzene |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9-6-7(2)4-5-8(9)10(11)12/h4-6H,3H2,1-2H3 |
InChI Key |
XHSBXROPHBVKIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
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